![molecular formula C13H22N2O B3002388 2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide CAS No. 1281130-22-0](/img/structure/B3002388.png)
2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide
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Overview
Description
The compound “2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide” is a complex organic molecule. It contains functional groups such as amide and alkyne, which are common in many pharmaceuticals and synthetic organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, N-alkylation is a common method used in the synthesis of related compounds .Chemical Reactions Analysis
The compound contains functional groups that are reactive under certain conditions. For example, the alkyne group can undergo addition reactions, and the amide group can participate in condensation reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined experimentally. These properties are influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis of Imidazole Derivatives
Imidazole derivatives are significant in medicinal chemistry due to their presence in many biologically active molecules. The compound can be utilized in the synthesis of imidazole derivatives, which have a broad range of pharmacological activities such as antibacterial, antifungal, and antitumor properties . The versatility of the imidazole ring allows for the creation of compounds with potential therapeutic applications.
Development of Antimicrobial Agents
The structural motif of the compound resembles that of known antimicrobial agents. This suggests that it could be synthesized and tested for antimicrobial efficacy. Given the increasing resistance to existing antibiotics, the development of new antimicrobial agents is crucial, and this compound could contribute to this field .
Anti-tubercular Activity
Compounds with a similar structure have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The compound could be synthesized and its efficacy as an anti-tubercular agent could be assessed, potentially contributing to the treatment of tuberculosis .
Chemical Research and Synthesis
The compound has potential use in chemical research and synthesis, particularly in the creation of new molecules through reactions like the Sandmeyer reaction. It could serve as a precursor or intermediate in the synthesis of complex organic molecules .
Sonogashira Cross-Coupling Reactions
The alkyne functional group present in the compound makes it a candidate for use in Sonogashira cross-coupling reactions. This reaction is widely used in the synthesis of conjugated enynes and other organic compounds, which are important in pharmaceuticals and materials science .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-methyl-N-[(1-prop-2-ynylpiperidin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-4-7-15-8-5-6-12(10-15)9-14-13(16)11(2)3/h1,11-12H,5-10H2,2-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNJETMNBYORAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1CCCN(C1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide |
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